Regioisomer Differentiation: 2,3- vs 3,4-Substitution
The 2,3-substitution pattern of CAS 730949-79-8 distinguishes it definitively from the 3,4-substituted regioisomer 3-difluoromethoxy-4-methoxybenzaldehyde (CAS 153587-11-2). The latter is established as an impurity marker in the synthesis of the antiasthmatic drug Roflumilast, whereas the 2,3-isomer serves as a distinct building block with its own synthetic utility . The substitution pattern dictates different reactivity profiles and chromatographic retention behavior, making regioisomer identification critical for procurement decisions in pharmaceutical development workflows.
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2-(difluoromethoxy)-3-methoxy substitution pattern |
| Comparator Or Baseline | 3-(difluoromethoxy)-4-methoxy substitution pattern (CAS 153587-11-2) |
| Quantified Difference | Ortho/meta substitution (2,3) versus meta/para substitution (3,4) |
| Conditions | Structural analysis; pharmaceutical impurity context |
Why This Matters
Procuring the correct regioisomer is non-negotiable; the 3,4-isomer is a known impurity reference for Roflumilast, while the 2,3-isomer is a synthetic building block—interchanging them would invalidate analytical method development and compromise synthesis of intended target molecules.
